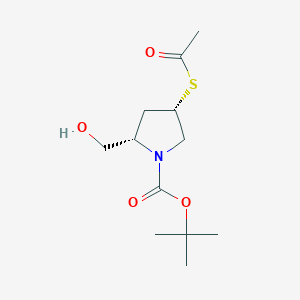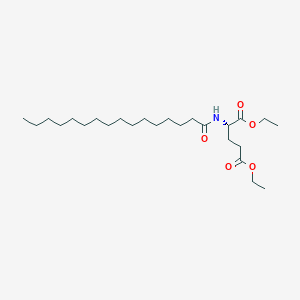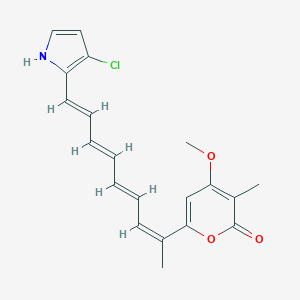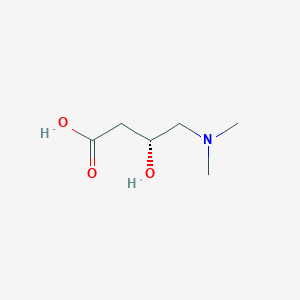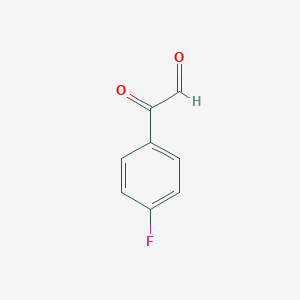![molecular formula C16H16N5O7P B140458 [(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate CAS No. 131759-78-9](/img/structure/B140458.png)
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-naphthoic acid phenyl ester ([(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate) is an organic compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-naphthoic acid phenyl ester typically involves the esterification of 3-Hydroxy-2-naphthoic acid with phenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Hydroxy-2-naphthoic acid phenyl ester follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-naphthoic acid phenyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The phenyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-naphthoic acid phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-2-naphthoic acid phenyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-1-naphthoic acid phenyl ester
- 4-Hydroxy-3-naphthoic acid phenyl ester
- 3-Hydroxy-2-naphthoic acid methyl ester
Uniqueness
3-Hydroxy-2-naphthoic acid phenyl ester stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl ester group enhances its stability and solubility, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
131759-78-9 |
|---|---|
Fórmula molecular |
C16H16N5O7P |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C16H16N5O7P/c22-5-12-11(28-29(24,25)26)4-13(27-12)21-6-17-14-15(21)18-7-20-10-2-1-8(23)3-9(10)19-16(14)20/h1-3,6-7,11-13,22-23H,4-5H2,(H2,24,25,26)/t11-,12+,13+/m0/s1 |
Clave InChI |
IMNFLUONUSPKDX-YNEHKIRRSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC5=C4C=CC(=C5)O)CO)OP(=O)(O)O |
Sinónimos |
3'-hydroxy-1,N(6)-benzetheno-2'-deoxyadenosine 3'-phosphate 3-HNFAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


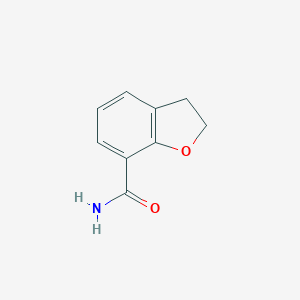
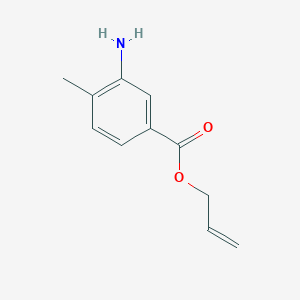
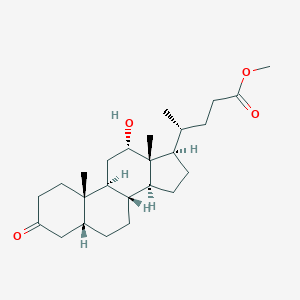
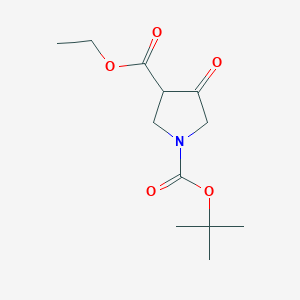
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
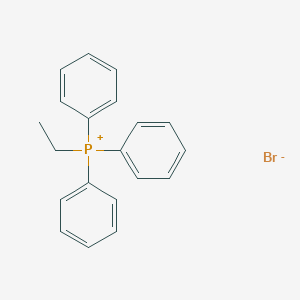
![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
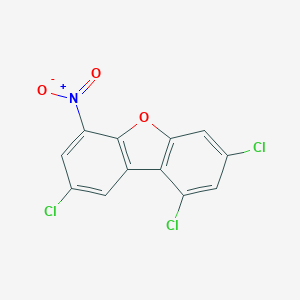
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
